N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
CAS No.: 2097895-92-4
Cat. No.: VC4418336
Molecular Formula: C16H22N2O3
Molecular Weight: 290.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097895-92-4 |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.363 |
| IUPAC Name | 4-tert-butyl-2-oxo-N-phenylmethoxypyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H22N2O3/c1-16(2,3)12-9-17-14(19)13(12)15(20)18-21-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19)(H,18,20) |
| Standard InChI Key | NUBCYKZXTMWPOO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CNC(=O)C1C(=O)NOCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 4-tert-butyl-2-oxo-N-phenylmethoxypyrrolidine-3-carboxamide, reflects its intricate structure. The pyrrolidine ring (a five-membered amine heterocycle) is functionalized at the 2-position with a ketone group and at the 3-position with a carboxamide linked to a benzyloxy substituent. The 4-position hosts a tert-butyl group, a bulky alkyl moiety known to enhance steric effects and metabolic stability in drug design .
Key structural features include:
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Pyrrolidine backbone: Provides rigidity and influences hydrogen-bonding interactions.
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Benzyloxy group: Introduces aromaticity and potential π-π stacking interactions.
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tert-Butyl substituent: Enhances lipophilicity and steric shielding, potentially reducing enzymatic degradation .
Synthesis and Synthetic Optimization
Retrosynthetic Analysis
The synthesis of N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide likely involves multi-step routes starting from pyrrolidine precursors. A plausible retrosynthesis includes:
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Pyrrolidine ring formation: Cyclization of γ-amino acids or reductive amination of diketones.
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Introduction of the tert-butyl group: Alkylation or nucleophilic substitution at the 4-position.
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Carboxamide installation: Coupling of a carboxylic acid derivative with benzyloxyamine .
Reported Synthetic Procedures
Although explicit details for this compound are scarce, analogous syntheses provide methodological guidance. For instance, the preparation of tert-butyl N-(benzyloxy)carbamate involves coupling benzyloxyamine with tert-butyl chloroformate under basic conditions . Similarly, the synthesis of pyrrolidine-2-carboxamides often employs carbodiimide-mediated amidation, as seen in the formation of 3-(benzyloxy)butanoyl oxazolidin-2-one .
A scalable approach for related ligands, such as (S)-t-BuPyOx, highlights the use of picolinic acid and tert-leucinol, suggesting that similar strategies could be adapted for introducing the tert-butyl and benzyloxy groups . Critical steps include:
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Amidation: Reacting picolinic acid with tert-leucinol using N-methylmorpholine and isobutyl chloroformate .
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Cyclization: Acid-catalyzed ring closure to form the pyrrolidine core .
Reactivity and Functional Group Transformations
Amide and Ether Reactivity
The carboxamide and benzyloxy ether groups dominate the compound’s reactivity:
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Amide hydrolysis: Under acidic or basic conditions, the carboxamide may hydrolyze to the corresponding carboxylic acid.
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Ether cleavage: The benzyloxy group can be removed via hydrogenolysis (H₂/Pd-C) to yield a hydroxylamine derivative .
tert-Butyl Group Stability
The tert-butyl moiety is generally resistant to nucleophilic attack but may undergo elimination under strongly acidic conditions (e.g., concentrated H₂SO₄) . Its steric bulk impedes enzymatic oxidation, enhancing the compound’s metabolic stability in biological systems.
Future Directions and Research Opportunities
Synthetic Chemistry
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Catalytic asymmetric synthesis: Developing enantioselective routes to access chiral pyrrolidine derivatives.
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Click chemistry: Incorporating azide-alkyne cycloadditions for bioconjugation .
Drug Discovery
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